2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Overview
Description
2-cyano-3-(1H-indol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Alkylation and Catalysis
Research has shown that 2-cyano-3-(1H-indol-3-yl)prop-2-enamide derivatives can undergo highly enantioselective alkylation reactions. For instance, the use of Brønsted-acid catalysis in reactions involving enamides and indolyl alcohols leads to the formation of beta-aryl 3-(3-indolyl)propanones with excellent yields and enantioselectivity. This process highlights the potential for synthesizing complex organic molecules with high precision in their chiral structures, essential for the development of pharmaceuticals and materials science (Guo et al., 2009).
Inhibitors of Biological Processes
The compound has been identified as a critical moiety in the development of dynamin GTPase inhibitors. Modifications of the this compound structure have led to the discovery of compounds with significant inhibitory activity against dynamin I and II, crucial for understanding cellular endocytosis and offering a pathway for therapeutic intervention in diseases associated with these proteins (Gordon et al., 2013).
Advanced Synthesis Techniques
The versatility of this compound extends into synthetic chemistry, where it serves as a building block for constructing highly substituted indolines and indoles through intramolecular cycloadditions. Such synthetic routes are valuable for generating complex heterocyclic compounds that are prevalent in natural products and pharmaceuticals (Dunetz & Danheiser, 2005).
Material Science and Optical Properties
Additionally, derivatives of this compound have been studied for their unique optical properties, which are influenced by their molecular stacking modes. This research provides insights into the design of new materials with tailored photophysical properties for applications in organic electronics and photonics (Song et al., 2015).
Biological Activity and Antimicrobial Properties
Furthermore, this compound and its derivatives have been evaluated for their biological activity, including their role as antimicrobial agents. The synthesis and biological evaluation of these compounds contribute to the ongoing search for new therapeutic agents with potential efficacy against various bacterial and fungal infections (Attaby et al., 2007).
Mechanism of Action
Target of Action
The compound 2-cyano-3-(1H-indol-3-yl)prop-2-enamide, also known as ICMD-01, is a hybrid compound derived from the structures of clinically relevant drugs indomethacin and paracetamol . It has been designed to target macrophages , which play a crucial role in inflammation and immune response.
Mode of Action
ICMD-01 interacts with its targets, the macrophages, and inhibits the production of nitrite and cytokines (IL-1β and TNFα) in noncytotoxic concentrations . This interaction results in a significant anti-inflammatory effect.
Biochemical Pathways
It is known that the compound inhibits the production of nitrite and cytokines, which are key players in the inflammatory response . This suggests that ICMD-01 may affect the pathways related to inflammation and immune response.
Pharmacokinetics
Its chemical properties such as density (1377g/cm3), boiling point (5545ºC at 760 mmHg), and molecular weight (21121900) have been reported .
Result of Action
The primary result of ICMD-01’s action is its anti-inflammatory effect. In vitro assays performed in J774 macrophages showed significant inhibitions of the production of nitrite and cytokines . In vivo tests also demonstrated its anti-inflammatory effect, reducing edema in CFA-induced paw edema tests .
Action Environment
Like other indole derivatives, it is likely that factors such as temperature, ph, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 2-cyano-3-(1H-indol-3-yl)prop-2-enamide, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-cyano-3-(1H-indol-3-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-5,7,15H,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJUQIIPXVMEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289353 | |
Record name | 2-Cyano-3-(1H-indol-3-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-85-8 | |
Record name | 2-Cyano-3-(1H-indol-3-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-CYANO-3-INDOLEACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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